4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

Catalog No.
S8543556
CAS No.
M.F
C24H11FN2O2S
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl...

Product Name

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

IUPAC Name

4-[2-[5-fluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde

Molecular Formula

C24H11FN2O2S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H11FN2O2S/c25-22-13-20(11-9-16-1-5-18(14-28)6-2-16)23-24(27-30-26-23)21(22)12-10-17-3-7-19(15-29)8-4-17/h1-8,13-15H

InChI Key

HFIAZMRFUTWALV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic compound with the molecular formula C24H11FN2O2SC_{24}H_{11}FN_{2}O_{2}S and a molecular weight of approximately 410.42 g/mol. This compound features a core structure that includes two aldehyde functional groups (dibenzaldehyde) linked through a 5-fluorobenzo[c][1,2,5]thiadiazole moiety and ethyne linkers. The presence of the fluorine atom enhances its electronic properties, making it an interesting candidate for various applications in materials science and organic electronics.

The chemical reactivity of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is primarily influenced by its aldehyde groups, which can undergo typical reactions such as:

  • Condensation Reactions: The aldehyde groups can react with amines to form imines or with alcohols to form acetals.
  • Oxidation: The aldehydes can be oxidized to carboxylic acids.
  • Cross-Coupling Reactions: The ethyne linkers can participate in cross-coupling reactions like Sonogashira coupling, allowing for the synthesis of more complex structures.

These reactions make the compound valuable in synthesizing larger frameworks or functional materials.

The synthesis of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde generally involves several key steps:

  • Preparation of 5-Fluorobenzo[c][1,2,5]thiadiazole: This can be synthesized from appropriate precursors through cyclization reactions.
  • Formation of Ethyne Linkers: Ethyne derivatives are prepared via dehydrohalogenation or elimination reactions.
  • Aldehyde Formation: The final coupling reaction involves the introduction of aldehyde groups through formylation reactions using reagents such as Vilsmeier-Haack reagent or by using an appropriate carbonylation method.

These synthetic pathways allow for the modification and optimization of the compound for specific applications.

The unique structure of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde lends itself to various applications:

  • Covalent Organic Frameworks (COFs): It serves as a building block for creating COFs with high porosity and stability.
  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Sensors: The compound can be utilized in sensor technologies due to its ability to detect specific analytes through fluorescence quenching mechanisms.

Interaction studies involving 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde focus on its binding affinity with various biological molecules or its interaction with light. These studies are essential for understanding how this compound can be used in sensing applications or as a drug delivery vehicle.

Several compounds share structural similarities with 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
4-Bromobenzo[c][1,2,5]thiadiazoleStructureLacks the ethyne linker; used in electronic applications.
4-Nitrobenzo[c][1,2,5]thiadiazoleStructureContains a nitro group; exhibits different electronic properties.
4-Methylbenzo[c][1,2,5]thiadiazoleStructureMethyl substitution affects solubility and reactivity.

Uniqueness: The incorporation of both fluorine and ethyne linkages in 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde enhances its electronic properties compared to similar compounds. This makes it particularly suitable for advanced materials applications such as organic electronics and sensing technologies.

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

410.05252693 g/mol

Monoisotopic Mass

410.05252693 g/mol

Heavy Atom Count

30

Dates

Last modified: 02-18-2024

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